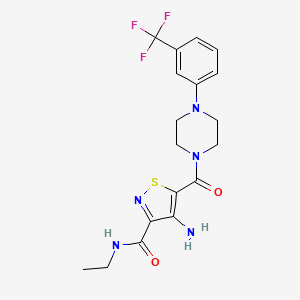

4-amino-N-ethyl-5-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)isothiazole-3-carboxamide

Description

This compound is a heterocyclic carboxamide featuring a central isothiazole ring substituted with an amino group at position 4, an N-ethyl carboxamide at position 3, and a piperazine-1-carbonyl group at position 3. The piperazine moiety is further substituted with a 3-(trifluoromethyl)phenyl group. The isothiazole core, with its sulfur and nitrogen atoms, may influence electronic properties and binding interactions in biological systems .

Properties

IUPAC Name |

4-amino-N-ethyl-5-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]-1,2-thiazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F3N5O2S/c1-2-23-16(27)14-13(22)15(29-24-14)17(28)26-8-6-25(7-9-26)12-5-3-4-11(10-12)18(19,20)21/h3-5,10H,2,6-9,22H2,1H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTBYNLLOSQXSHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=NSC(=C1N)C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F3N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Biochemical Properties

. Based on its structure, it can be hypothesized that it may interact with enzymes, proteins, and other biomolecules. The presence of the trifluoromethylphenyl group suggests potential interactions with aromatic residues in proteins, while the piperazine ring could be involved in hydrogen bonding.

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Temporal Effects in Laboratory Settings

The stability, degradation, and long-term effects of 4-amino-N-ethyl-5-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)isothiazole-3-carboxamide on cellular function in in vitro or in vivo studies have not been reported.

Dosage Effects in Animal Models

There is currently no available data on how the effects of this compound vary with different dosages in animal models.

Biological Activity

4-amino-N-ethyl-5-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)isothiazole-3-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This compound features a piperazine moiety, which is often associated with various pharmacological effects, including antitumor and antimicrobial properties. This article explores the biological activity of this compound based on diverse research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 393.403 g/mol. It incorporates functional groups such as amines, carboxamides, and isothiazoles, which are known to influence biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H22F3N3O2 |

| Molecular Weight | 393.403 g/mol |

| LogP | 3.85070 |

| PSA (Polar Surface Area) | 58.800 Ų |

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its antiproliferative, antimicrobial, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that piperazine derivatives often possess antimicrobial properties. For example, derivatives similar to our target compound have been reported to exhibit potent antibacterial activities against Gram-positive and Gram-negative bacteria . The piperazine scaffold has been recognized as a privileged structure in drug discovery due to its versatility in generating biologically active compounds.

Case Studies

- Case Study on Anticancer Activity : A study involving a series of piperazine derivatives highlighted that modifications at the piperazine nitrogen significantly affected their cytotoxicity against cancer cells. The most potent derivative showed an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .

- Case Study on Antimicrobial Efficacy : In another investigation, a piperazine-based compound demonstrated remarkable activity against Staphylococcus aureus biofilms, outperforming traditional antibiotics in biofilm inhibition assays . This suggests that our target compound may also exhibit similar antimicrobial properties.

The biological activity of isothiazole-containing compounds often involves multiple mechanisms:

- Inhibition of Enzyme Activity : Many derivatives inhibit specific enzymes involved in cellular proliferation or bacterial growth.

- Induction of Apoptosis : Compounds may trigger apoptotic pathways in cancer cells, leading to cell death.

- Biofilm Disruption : Some derivatives have shown efficacy in disrupting biofilms formed by pathogenic bacteria, enhancing their antimicrobial effectiveness.

Comparison with Similar Compounds

The compound is structurally compared to analogs sharing key features such as piperazine-carboxamide linkages, trifluoromethylphenyl substituents, or heterocyclic cores. Below is a detailed analysis:

Structural Analogues with Piperazine-Carboxamide Linkages

Key Observations :

- Trifluoromethylphenyl vs. Chlorophenyl : The trifluoromethyl group in the target compound increases hydrophobicity and resistance to oxidative metabolism compared to chlorophenyl analogs .

- Isothiazole vs. Pyridyl/Triazole : The isothiazole’s sulfur atom may enhance binding to metal ions or cysteine residues in enzymes, unlike pyridyl or triazole cores .

Heterocyclic Carboxamide Analogues

Key Observations :

- Carboxamide vs. Thioamide : The carboxamide in the target compound offers stronger hydrogen-bonding capacity than thioamides, improving target selectivity .

- Isothiazole vs. Thiadiazole/Isoxazole : Isothiazole’s reduced ring strain compared to isoxazole may enhance stability under physiological conditions .

Piperazine Derivatives in Pesticides

Key Observations :

- Piperazine vs.

Q & A

Q. What are the recommended synthetic pathways for preparing 4-amino-N-ethyl-5-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)isothiazole-3-carboxamide?

The synthesis typically involves multi-step processes:

- Core scaffold assembly : Start with a 1,5-diarylpyrazole or isothiazole template, as described for structurally analogous compounds .

- Piperazine coupling : React the isothiazole-3-carboxamide intermediate with 4-(3-(trifluoromethyl)phenyl)piperazine via carbodiimide-mediated coupling (e.g., EDC/HOBt) to introduce the piperazine-carbonyl moiety .

- Amino functionalization : Protect the 4-amino group during synthesis using tert-butoxycarbonyl (Boc) or benzyl groups to prevent side reactions .

Key validation : Monitor reactions via TLC and confirm purity by HPLC (>95%) .

Q. How should researchers characterize the structural and chemical properties of this compound?

Use a combination of:

- Spectroscopic methods :

- Mass spectrometry : Validate molecular weight (e.g., ESI-MS) and fragmentation patterns .

- X-ray crystallography : Resolve crystal structure to confirm stereochemistry, if applicable .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ADP-Glo™ kinase assays) due to the compound’s carboxamide and piperazine motifs .

- Antibacterial activity : Use microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity : Screen in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s bioactivity?

- Molecular docking : Model interactions with target proteins (e.g., kinases) using AutoDock Vina. Focus on the piperazine and trifluoromethyl groups’ roles in binding .

- QSAR studies : Correlate substituent effects (e.g., electron-withdrawing CF₃) with activity using descriptors like logP and polar surface area .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify critical binding residues .

Q. What strategies resolve low yield during the piperazine-carbonyl coupling step?

- Optimize reaction conditions : Use DMF as a solvent at 0–5°C to minimize racemization .

- Alternative coupling agents : Replace EDC with HATU for sterically hindered intermediates .

- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC to isolate the product .

Q. How do structural modifications impact the compound’s pharmacokinetic profile?

- Metabolic stability : Replace the N-ethyl group with cyclopropyl to reduce CYP450-mediated oxidation (test in liver microsomes) .

- Solubility : Introduce polar groups (e.g., hydroxyethyl) on the piperazine ring while monitoring logD shifts .

- Permeability : Use Caco-2 cell assays to evaluate modifications affecting P-gp efflux .

Q. How to address contradictory bioactivity data across cell lines?

- Mechanistic studies : Perform Western blotting to assess target protein expression levels (e.g., AKT, ERK) in responsive vs. non-responsive lines .

- Off-target profiling : Screen against a panel of 50+ kinases to identify unintended interactions .

- Formulation variability : Ensure consistent DMSO concentration (<0.1%) in assays to avoid solvent toxicity artifacts .

Methodological Best Practices

- Synthetic reproducibility : Document reaction parameters (temperature, solvent purity) meticulously, as minor variations can alter piperazine reactivity .

- Data validation : Cross-verify biological activity with orthogonal assays (e.g., SPR for binding affinity alongside enzymatic assays) .

- Contradictory results : Use structural analogs (e.g., replacing CF₃ with Cl) to isolate the impact of specific substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.